![molecular formula C10H15N3O B1374012 2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one CAS No. 1340321-35-8](/img/structure/B1374012.png)
2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Overview
Description
2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (abbreviated as 2PP) is a pyridine-based heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It is a white crystalline solid with a melting point of 161°C and a molecular weight of 225.32 g/mol. Its chemical structure is composed of a five-membered ring with three nitrogen atoms and two carbon atoms, and it is classified as an organic compound. 2PP has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as an anti-inflammatory and anti-cancer agent.
Scientific Research Applications
Antimicrobial Activity
Pyridazinone derivatives have been recognized for their antimicrobial properties. They can be designed to target a variety of pathogens, including bacteria and fungi. The structural flexibility of pyridazinones allows for the synthesis of compounds that can interfere with the microbial cell wall synthesis or protein synthesis, leading to the inhibition of microbial growth .
Antidepressant and Anxiolytic Effects
The pyridazinone scaffold has been utilized in the development of compounds with potential antidepressant and anxiolytic effects. These compounds can modulate neurotransmitter systems in the brain, such as serotonin and dopamine, which are often implicated in mood disorders and anxiety .
Anticancer Properties
Research has indicated that pyridazinone derivatives can exhibit anticancer properties. They can be designed to inhibit key proteins involved in cancer cell proliferation or to induce apoptosis in cancer cells. This makes them a valuable scaffold for the development of new oncology drugs .
Antiplatelet and Antithrombotic Activity
The pyridazinone ring system has been found to possess antiplatelet and antithrombotic activities. These compounds can prevent platelet aggregation, which is a crucial step in the formation of blood clots. This application is particularly important in the prevention of cardiovascular diseases .
Anti-inflammatory and Analgesic Effects
Pyridazinone derivatives have shown promise as anti-inflammatory and analgesic agents. They can inhibit the synthesis of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Antidiabetic Activity
Some pyridazinone derivatives have been explored for their antidiabetic activity. They can act on various targets within the insulin signaling pathway, improving insulin sensitivity and glucose uptake, which is crucial for the management of diabetes .
Agrochemical Applications
Beyond pharmaceuticals, pyridazinone derivatives like “2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one” are also known for their agrochemical applications. They can function as herbicides or insecticides, providing a means to protect crops from pests and weeds .
properties
IUPAC Name |
2-propyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-5-13-10(14)6-8-7-11-4-3-9(8)12-13/h6,11H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQNUIQOWXNGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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